Cas no 16873-88-4 (2-Propenamide,3-(3,4-dimethoxyphenyl)-N-2-propen-1-yl-)

2-Propenamide,3-(3,4-dimethoxyphenyl)-N-2-propen-1-yl- structure
16873-88-4 structure
Product Name:2-Propenamide,3-(3,4-dimethoxyphenyl)-N-2-propen-1-yl-
CAS No:16873-88-4
MF:C14H17NO3
MW:247.289684057236
CID:163235
PubChem ID:1591527
Update Time:2025-04-19

2-Propenamide,3-(3,4-dimethoxyphenyl)-N-2-propen-1-yl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,3-(3,4-dimethoxyphenyl)-N-2-propen-1-yl-
    • N-Allyl-3-(3,4-dimethoxyphenyl)propenamide
    • (2E)-N-Allyl-3-(3,4-dimethoxyphenyl)acrylamide
    • 2-propenamide, 3-(3,4-dimethoxyphenyl)-N-2-propen-1-yl-, (2E)-
    • BIM-0030327.P001
    • CINNAMAMIDE, N-ALLYL-3,4-DIMETHOXY-
    • AKOS001385136
    • SCHEMBL8015829
    • N-Allyl-3,4-dimethoxycinnamamide
    • BRN 2658526
    • SR-01000410430-1
    • (2E)-3-(3,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide
    • SR-01000410430
    • (2E)-N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide
    • 16873-88-4
    • (E)-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide
    • Inchi: 1S/C14H17NO3/c1-4-9-15-14(16)8-6-11-5-7-12(17-2)13(10-11)18-3/h4-8,10H,1,9H2,2-3H3,(H,15,16)/b8-6+
    • InChI Key: BBCDSKLCWPXIKJ-SOFGYWHQSA-N
    • SMILES: O(C)C1=C(C=CC(/C=C/C(NCC=C)=O)=C1)OC

Computed Properties

  • Exact Mass: 247.120843
  • Monoisotopic Mass: 247.120843
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 47.6

Experimental Properties

  • Density: 1.08
  • Boiling Point: 449.5°C at 760 mmHg
  • Flash Point: 225.6°C
  • Refractive Index: 1.548
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